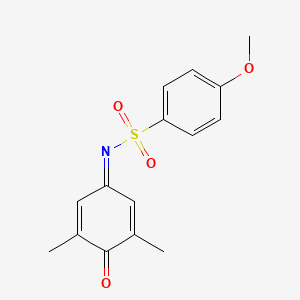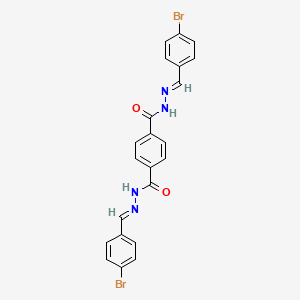![molecular formula C22H23N5O B5592559 6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)
6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.19026037 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
The compound 6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide, due to its structural similarity to imidazo[1,2-a]pyridines, has potential applications in the field of antiviral research. Studies on related structures have shown that these compounds can be designed and prepared for testing as antirhinovirus agents. The synthesis process involves key steps like tosylation, treatment with appropriate acetamides, and the development of new reagents for direct incorporation of functional groups, highlighting a stereospecific reaction that leads exclusively to the desired isomer, thereby avoiding the need for separation techniques before evaluating antiviral activity (Hamdouchi et al., 1999).
Medicinal Chemistry and Drug Metabolism
Another key application of this compound lies in medicinal chemistry, specifically in modifying structures to reduce metabolism mediated by aldehyde oxidase (AO), which is a common issue in drug development. Research into structurally similar compounds, such as imidazo[1,2-a]pyrimidines, has led to the discovery of strategies to avoid AO-mediated oxidation, which can be crucial for enhancing the stability and efficacy of potential therapeutic agents (Linton et al., 2011).
Synthetic Chemistry
The compound also finds relevance in synthetic chemistry, particularly in the one-pot synthesis of imidazo[1,5-a]pyridines, a process that enables the introduction of various substituents at specific positions on the heterocycle. Such methodologies are valuable for the rapid and efficient generation of diverse compound libraries for further pharmacological evaluation (Crawforth & Paoletti, 2009).
Anthelmintic Applications
Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as anthelmintics. Studies on isomeric phenylthioimidazo[1,2-alpha]pyridines have provided insights into the structural requirements for anthelmintic activity, although none of the analogues in certain studies exhibited the potency of leading compounds, indicating the need for further optimization (Bochis et al., 1981).
Antiprotozoal Activity
Furthermore, novel dicationic imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activity, showing promising results against pathogens like T. b. rhodesiense and P. falciparum. These findings underscore the potential of such compounds in the development of new treatments for protozoal infections (Ismail et al., 2004).
特性
IUPAC Name |
6-methyl-N-[3-(2-methylimidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-8-9-21-24-20(15-27(21)14-16)22(28)25-19(18-6-4-3-5-7-18)10-12-26-13-11-23-17(26)2/h3-9,11,13-15,19H,10,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSICRHEPPCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NC(CCN3C=CN=C3C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5592482.png)
![8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5592490.png)

![3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)


![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5592517.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)
![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
